N-Benzylmaleamic acid
Overview
Description
N-Benzylmaleamic acid is a compound that is related to several other chemicals through its synthesis and reactions. It is structurally similar to N-benzyloxy and N-hydroxymaleamic acids, which have been studied for their ability to undergo dehydration to form isomaleimides, such as N-benzyloxyisomaleimide . The presence of N-substituents like benzyloxy, hydroxy, and acetoxy groups can influence the reactivity of the nitrogen atom within these compounds, affecting their chemical behavior .
Synthesis Analysis
The synthesis of compounds related to N-Benzylmaleamic acid has been explored in various studies. For instance, the dehydration of N-benzyloxy and N-hydroxymaleamic acids to obtain N-benzyloxyisomaleimide and other related compounds has been carried out under different conditions . Additionally, the synthesis of 2-benzylmalic acid, which is structurally related to N-Benzylmaleamic acid, has been achieved through a chemical synthesis involving the condensation of phenylacetyl chloride with ethyl acetoacetate, followed by a cyanohydrin reaction and hydrolysis . Another study has reported the synthesis of benzylmalonic acid, which is closely related to N-Benzylmaleamic acid, using solid-liquid phase transfer catalysis with benzyl chloride and diethyl malonate .
Molecular Structure Analysis
The molecular structure of benzylmalonic acid, which shares a similar backbone to N-Benzylmaleamic acid, has been determined through crystallography. It crystallizes in the space group Pbca, and the conformation of its carboxylic groups is very similar to that of malonic acid . The molecules are held together by a two-dimensional network of hydrogen bonds, which is significant for understanding the properties and reactivity of the compound .
Chemical Reactions Analysis
The chemical behavior of N-Benzylmaleamic acid-related compounds involves various reactions. The dehydration of N-benzyloxy and N-hydroxymaleamic acids leads to the formation of isomaleimides, and the thermal isomerization of N-benzyloxyisomaleimide to maleimide has been achieved in N,N-dimethylformamide . Furthermore, the conversion of isomaleimide to maleimide can be performed via the addition of hydrogen bromide followed by isomerization and dehydrobromination .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzylmaleamic acid and related compounds can be inferred from their molecular structure and the reactions they undergo. For example, the crystal structure of benzylmalonic acid suggests that the compound's solid-state properties are influenced by hydrogen bonding . The synthesis methods indicate that these compounds can be obtained under mild reaction conditions, which is advantageous for industrial applications . Additionally, the reactivity of the nitrogen atom in these compounds is affected by the presence of N-substituents, which can facilitate or depress the formation of certain products .
Scientific Research Applications
1. Chemical Synthesis and Transformations
N-Benzylmaleamic acid and its derivatives have been a topic of research in the field of organic chemistry, particularly in chemical synthesis and transformations. Narita, Akiyama, and Okawara (1971) explored the dehydration of N-benzyloxy and N-hydroxymaleamic acids, focusing on the formation of isomaleimides, highlighting the importance of N-substituents in facilitating these reactions (Narita, Akiyama, & Okawara, 1971). Additionally, the synthesis of N-formylmaleamic acid, a compound relevant to the bacterial metabolism of nicotinic acid, demonstrates another aspect of N-Benzylmaleamic acid's role in chemical transformations (Behrman, 1957).
2. Role in Organic Synthesis and Protective Group Chemistry
N-Benzyl groups, including those in N-Benzylmaleamic acid, play a crucial role in protective group chemistry, especially in the synthesis of drugs and natural products. Zhou et al. (2019) discussed the significance of N-benzyl deprotection in organic synthesis, demonstrating the practical applications of this compound in preparing various pharmaceuticals and bioactive molecules (Zhou, Zhang, Xue, & Li, 2019).
3. Applications in Pharmaceutical Development
In the pharmaceutical sector, N-Benzylmaleamic acid derivatives have been examined for their potential in drug development. Cai, Drewe, and Kasibhatla (2006) highlighted the use of N-Benzyl derivatives in apoptosis induction assays, a critical area in cancer research, emphasizing the role of these compounds in discovering new anticancer agents and understanding molecular targets (Cai, Drewe, & Kasibhatla, 2006).
4. Contributions to Food Science and Preservation
In food science, benzoic acid derivatives, closely related to N-Benzylmaleamic acid, are widely used as preservatives and flavoring agents. Del Olmo, Calzada, and Nuñez (2017) discussed the use of these compounds in food preservation, their widespread occurrence, and their impact on human health (Del Olmo, Calzada, & Nuñez, 2017).
5. Environmental and Biological Applications
The environmental and biological applications of N-Benzylmaleamic acid derivatives also include their role in microbial metabolism and tolerance to weak acid stress. Mira and Teixeira (2013) explored the mechanisms of microbial tolerance to carboxylic acids, highlighting the significance of these compounds in microbial pathways and their applications in diverse fields like food safety and environmental studies (Mira & Teixeira, 2013).
properties
IUPAC Name |
(Z)-4-(benzylamino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGQIYJCMMSNM-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227045 | |
Record name | (2Z)-4-Oxo-4-[(phenylmethyl)amino]-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylmaleamic acid | |
CAS RN |
15329-69-8 | |
Record name | (2Z)-4-Oxo-4-[(phenylmethyl)amino]-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15329-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15329-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-4-Oxo-4-[(phenylmethyl)amino]-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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